Ethyl 3-(3,4-dichlorophenyl)-3-hydroxybutanoate
Description
Ethyl 3-(3,4-dichlorophenyl)-3-hydroxybutanoate is an ester derivative featuring a 3-hydroxybutanoate backbone substituted at the 3-position with a 3,4-dichlorophenyl group. This compound combines a polar hydroxyl group with a lipophilic aromatic ring, making it structurally unique among halogenated esters.
Properties
Molecular Formula |
C12H14Cl2O3 |
|---|---|
Molecular Weight |
277.14 g/mol |
IUPAC Name |
ethyl 3-(3,4-dichlorophenyl)-3-hydroxybutanoate |
InChI |
InChI=1S/C12H14Cl2O3/c1-3-17-11(15)7-12(2,16)8-4-5-9(13)10(14)6-8/h4-6,16H,3,7H2,1-2H3 |
InChI Key |
OLACFGWBWBOOGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C1=CC(=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3,4-dichlorophenyl)-3-hydroxybutanoate typically involves the esterification of 3-(3,4-dichlorophenyl)-3-hydroxybutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(3,4-dichlorophenyl)-3-hydroxybutanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-(3,4-dichlorophenyl)-3-oxobutanoate.
Reduction: Formation of ethyl 3-(3,4-dichlorophenyl)-3-hydroxybutanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3,4-dichlorophenyl)-3-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,4-dichlorophenyl)-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses.
Comparison with Similar Compounds
Functional Group Variations: Hydroxy vs. Oxo
A key structural analog is ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate (CAS: 1048916-53-5), which replaces the 3-hydroxy group with a 3-oxo (ketone) functionality.
- Molecular Formula : C₁₂H₁₂Cl₂O₃ (vs. inferred C₁₂H₁₄Cl₂O₃ for the hydroxy analog) .
- Impact: The ketone group increases electrophilicity, making the compound more reactive toward nucleophiles.
| Property | Ethyl 3-(3,4-dichlorophenyl)-3-hydroxybutanoate | Ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate |
|---|---|---|
| Functional Group | 3-Hydroxy | 3-Oxo |
| Molecular Weight | ~277.13 g/mol (inferred) | 275.13 g/mol |
| Solubility | Higher (due to -OH) | Lower (lipophilic ketone) |
| Reactivity | Less electrophilic | More electrophilic |
Simplest Homolog: Ethyl 3-Hydroxybutanoate
Ethyl 3-hydroxybutanoate (CAS: 35608-64-1) lacks the dichlorophenyl group, serving as a foundational structure for comparison.
Complex Derivatives: Thiazole- and Piperazine-Containing Analogs
Compounds such as ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g) demonstrate how additional heterocycles alter properties:
Halogenation Patterns: Dichloro vs. Trifluoromethoxy Substitutions
The compound ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10h) highlights the impact of halogen type:
Ester Group Variations: Ethyl vs. Methyl Esters
Methyl esters, such as methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, illustrate how ester chain length affects properties:
- Impact : Methyl esters are generally less lipophilic than ethyl esters, leading to faster hydrolysis in vivo and shorter half-lives .
Research Implications
- Synthetic Efficiency : High yields (e.g., 87–88% for 10g/10h) suggest optimized routes for dichlorophenyl-containing esters .
- Biological Potential: Dichlorophenyl analogs like BD 1008 and BD 1047 demonstrate affinity for sigma receptors, hinting at possible neurological applications for the target compound .
- Solubility-Stability Trade-off : The hydroxy group improves solubility but may reduce metabolic stability compared to ketone or trifluoromethoxy analogs .
Biological Activity
Ethyl 3-(3,4-dichlorophenyl)-3-hydroxybutanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a hydroxyl group attached to a butanoate backbone, with a dichlorophenyl group that enhances its lipophilicity and potential biological interactions. The molecular formula is C12H12Cl2O3, and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their activity and stability.
- Hydrophobic Interactions : The dichlorophenyl moiety can interact with hydrophobic pockets in proteins, potentially altering their function.
- Antimicrobial and Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit antimicrobial and anti-inflammatory effects, making it a candidate for further therapeutic exploration.
Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
Case Studies
- Inflammation Reduction : In experimental models of inflammation, compounds structurally related to this compound have shown significant reductions in inflammatory markers. For instance, studies indicated that treatment reduced serum levels of pro-inflammatory cytokines in cachectic mice models .
- Muscle Atrophy Mitigation : Similar compounds have been reported to alleviate symptoms associated with muscle wasting diseases by enhancing muscle mass and function through anti-inflammatory pathways .
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
